1-(2-Nitrophenyl)propan-1-one
Overview
Description
(E)-Cinnamamide is an organic compound derived from cinnamic acid. It is characterized by the presence of an amide group attached to the trans-configuration of the cinnamic acid backbone. This compound is known for its applications in various fields, including organic synthesis, medicinal chemistry, and as a chemical repellent.
Preparation Methods
Synthetic Routes and Reaction Conditions: (E)-Cinnamamide can be synthesized through several methods. One common approach involves the reaction of cinnamic acid with ammonia or an amine in the presence of a dehydrating agent such as thionyl chloride or phosphorus trichloride. The reaction typically proceeds under reflux conditions, resulting in the formation of (E)-Cinnamamide.
Industrial Production Methods: In industrial settings, (E)-Cinnamamide is often produced using a similar synthetic route but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions: (E)-Cinnamamide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form cinnamic acid or other oxidized derivatives.
Reduction: Reduction of (E)-Cinnamamide can yield cinnamylamine or other reduced products.
Substitution: The amide group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products:
Oxidation: Cinnamic acid.
Reduction: Cinnamylamine.
Substitution: Various substituted cinnamamide derivatives.
Scientific Research Applications
(E)-Cinnamamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Industry: It is used as a non-lethal chemical repellent to reduce avian pest damage.
Mechanism of Action
The mechanism of action of (E)-Cinnamamide varies depending on its application. In biological systems, it may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. For example, its antifungal activity may involve the inhibition of fungal cell wall synthesis or disruption of membrane integrity .
Comparison with Similar Compounds
(E)-Cinnamamide can be compared with other cinnamamide derivatives and related compounds:
Cinnamic Acid: The parent compound from which (E)-Cinnamamide is derived. It lacks the amide group but shares the cinnamic acid backbone.
Cinnamylamine: A reduced derivative of (E)-Cinnamamide with an amine group instead of an amide group.
Z-Cinnamamide: The cis-isomer of (E)-Cinnamamide, which has different physical and chemical properties due to the different spatial arrangement of atoms.
Uniqueness: (E)-Cinnamamide is unique due to its trans-configuration, which imparts specific chemical reactivity and biological activity. Its ability to undergo various chemical transformations makes it a versatile compound in organic synthesis and research.
Properties
IUPAC Name |
1-(2-nitrophenyl)propan-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO3/c1-2-9(11)7-5-3-4-6-8(7)10(12)13/h3-6H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IRECTDZFQAWHEC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)C1=CC=CC=C1[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80293615 | |
Record name | 1-(2-nitrophenyl)propan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80293615 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
17408-15-0 | |
Record name | NSC90987 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=90987 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1-(2-nitrophenyl)propan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80293615 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(2-nitrophenyl)propan-1-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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